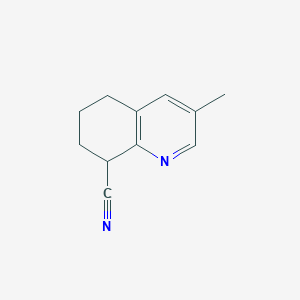

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline

Übersicht

Beschreibung

“8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline” is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.2169 .

Synthesis Analysis

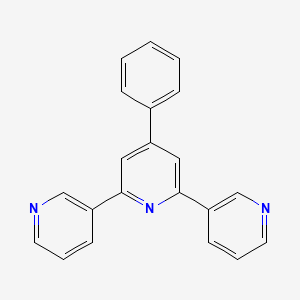

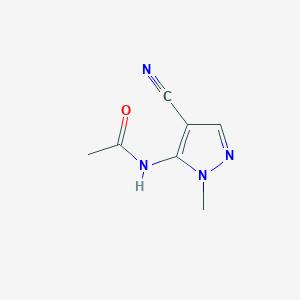

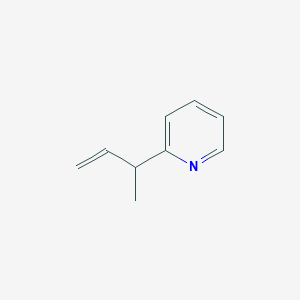

The synthesis of tetrahydroquinolines has been reported in several studies . One method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis

The molecular structure of “8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline” can be represented by the IUPAC Standard InChI:InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline derivatives have shown significant potential in cancer and microbial treatment. A study by Faidallah et al. (2014) synthesized a series of these compounds, finding that ten of them exhibited remarkable cytotoxic activity against various human cancer cell lines. Additionally, several compounds demonstrated broad-spectrum antimicrobial activity, making them candidates for antimicrobial and anticancer therapies (Faidallah et al., 2014).

Synthesis and Chemical Reactions

The compound's versatility in chemical reactions is another area of interest. Al-Taifi et al. (2016) explored the reactions of a related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, with various agents to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines. This indicates the potential for creating diverse derivatives with varying properties (Al-Taifi et al., 2016).

Cardiotonic Agents

In the medical field, certain derivatives of 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline have been evaluated for their potential as cardiotonic agents. Kaiho et al. (1989) synthesized a series of related compounds, finding several of them to be more potent than milrinone, a reference cardiotonic agent. This suggests potential applications in treating heart failure (Kaiho et al., 1989).

Electrochemical Studies

The electrochemical properties of tetrahydroquinoline derivatives, including those with a cyano group, have been studied. Gall et al. (1997) investigated the electrochemical cyanation of N-alkyl-substituted cyclic six-membered amines, including N-alkyl-1,2,3,4-tetrahydroquinoline. This research provides insights into the electrochemical behavior of these compounds and their potential applications in synthetic chemistry (Gall et al., 1997).

Synthesis of Novel Derivatives

Ökten and Çakmak (2015) focused on synthesizing novel cyano quinoline derivatives, demonstrating the compound's flexibility in forming new chemical structures. This highlights the compound's role in advancing organic synthesis and creating new molecules with potentially unique properties (Ökten & Çakmak, 2015).

Synthesis of 8-Cyano Derivatives

Crossley and Shepherd (1985) developed an effective method for converting 8-lithio-tetrahydroquinolines into 8-cyano-tetrahydroquinolines, using di-isopropylcyanamide. This work contributes to the methods available for synthesizing 8-cyano derivatives, important in the field of organic chemistry (Crossley & Shepherd, 1985).

Antiproliferative Activity

Facchetti et al. (2020) synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested them for antiproliferative activity. The results showed significant activity against a range of cancer cells, further underlining the compound's potential in anticancer research (Facchetti et al., 2020).

Eigenschaften

IUPAC Name |

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-9-3-2-4-10(6-12)11(9)13-7-8/h5,7,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMPTWYIVGDYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(CCC2)C#N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483816 | |

| Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |

CAS RN |

53400-66-1 | |

| Record name | 8-Cyano-3-methyl-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

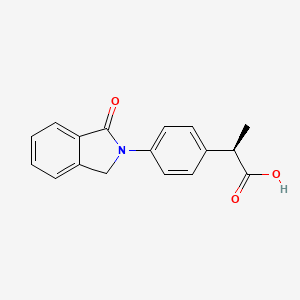

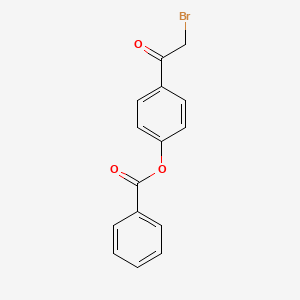

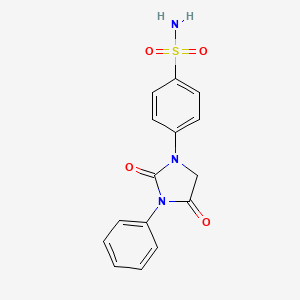

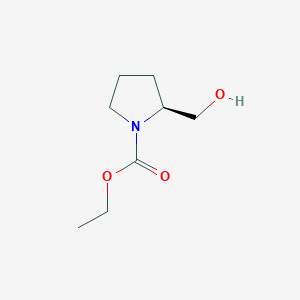

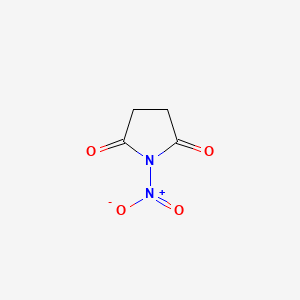

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)